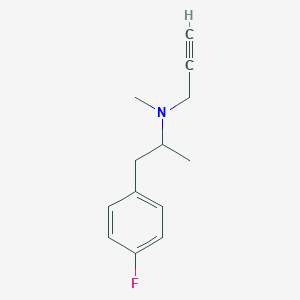
N-Cyclopropyl-alpha-methyl-m-trifluoromethylcinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopropyl-alpha-methyl-m-trifluoromethylcinnamamide, also known as CP-544326, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is involved in various physiological processes such as synaptic plasticity, learning, and memory.
Mécanisme D'action
N-Cyclopropyl-alpha-methyl-m-trifluoromethylcinnamamide selectively binds to and blocks the activity of mGluR1, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR1 leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC)-inositol triphosphate (IP3) pathway and the mitogen-activated protein kinase (MAPK) pathway. By blocking mGluR1, N-Cyclopropyl-alpha-methyl-m-trifluoromethylcinnamamide inhibits these signaling pathways and modulates the release of neurotransmitters such as glutamate and GABA, which are involved in various physiological processes.
Effets Biochimiques Et Physiologiques
N-Cyclopropyl-alpha-methyl-m-trifluoromethylcinnamamide has been shown to have various biochemical and physiological effects, depending on the experimental conditions and the target tissues. In general, it has been shown to reduce the release of glutamate and increase the release of GABA in the brain, which can have neuroprotective and anti-inflammatory effects. N-Cyclopropyl-alpha-methyl-m-trifluoromethylcinnamamide has also been shown to modulate the activity of ion channels such as NMDA receptors and voltage-gated calcium channels, which are involved in synaptic plasticity and learning.
Avantages Et Limitations Des Expériences En Laboratoire
N-Cyclopropyl-alpha-methyl-m-trifluoromethylcinnamamide has several advantages as a research tool, including its high selectivity for mGluR1, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, such as its relatively low potency compared to other mGluR1 antagonists, its short half-life in vivo, and its potential off-target effects on other mGluR subtypes.
Orientations Futures
For research on N-Cyclopropyl-alpha-methyl-m-trifluoromethylcinnamamide may include the development of more potent and selective mGluR1 antagonists, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential as a therapeutic agent for other diseases such as epilepsy and schizophrenia.
Méthodes De Synthèse
The synthesis of N-Cyclopropyl-alpha-methyl-m-trifluoromethylcinnamamide involves several steps, starting from commercially available starting materials. The first step is the preparation of 2-trifluoromethylcinnamic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with cyclopropylmethylamine in the presence of triethylamine to give the desired product, N-Cyclopropyl-alpha-methyl-m-trifluoromethylcinnamamide. The overall yield of the synthesis is around 15%, and the purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
N-Cyclopropyl-alpha-methyl-m-trifluoromethylcinnamamide has been used in various scientific research studies to investigate the role of mGluR1 in different physiological and pathological conditions. For example, it has been shown to have neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and spinal cord injury. N-Cyclopropyl-alpha-methyl-m-trifluoromethylcinnamamide has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, it has been used to investigate the role of mGluR1 in pain perception, addiction, and anxiety.
Propriétés
Numéro CAS |
100908-63-2 |
|---|---|
Nom du produit |
N-Cyclopropyl-alpha-methyl-m-trifluoromethylcinnamamide |
Formule moléculaire |
C14H14F3NO |
Poids moléculaire |
269.26 g/mol |
Nom IUPAC |
(E)-N-cyclopropyl-2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C14H14F3NO/c1-9(13(19)18-12-5-6-12)7-10-3-2-4-11(8-10)14(15,16)17/h2-4,7-8,12H,5-6H2,1H3,(H,18,19)/b9-7+ |
Clé InChI |
OLBQUZGBNROCKL-VQHVLOKHSA-N |
SMILES isomérique |
C/C(=C\C1=CC(=CC=C1)C(F)(F)F)/C(=O)NC2CC2 |
SMILES |
CC(=CC1=CC(=CC=C1)C(F)(F)F)C(=O)NC2CC2 |
SMILES canonique |
CC(=CC1=CC(=CC=C1)C(F)(F)F)C(=O)NC2CC2 |
Synonymes |
N-Cyclopropyl-alpha-methyl-m-trifluoromethylcinnamamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



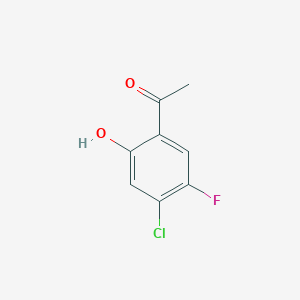
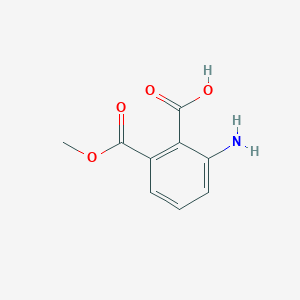
![Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate](/img/structure/B11176.png)
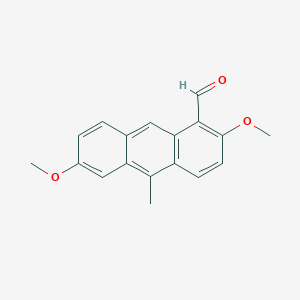
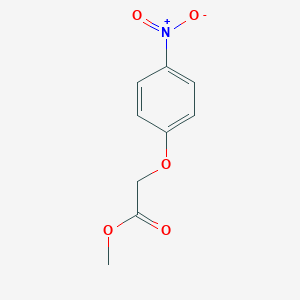
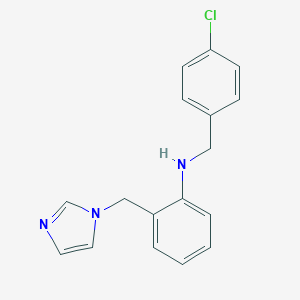
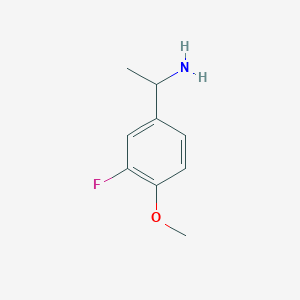
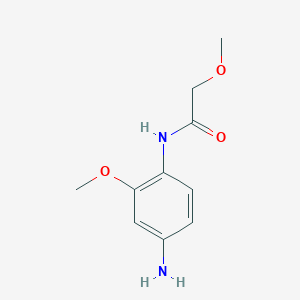
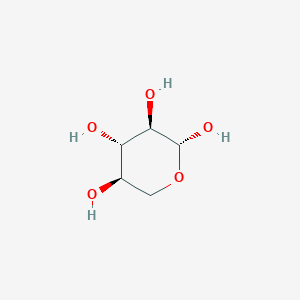

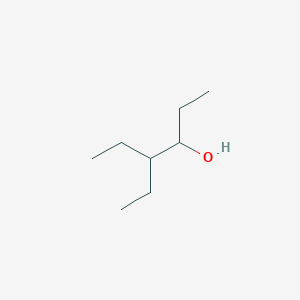
![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B11191.png)

